

Application Notes and Protocols for TAK-828F in Th17 Inhibition

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Compound of Interest

Compound Name: TAK-828F

Cat. No.: B15542921

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **TAK-828F**, a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORyt), for the inhibition of T helper 17 (Th17) cell differentiation and function.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2][3][4] These cells play a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis.[1][5] The differentiation and function of Th17 cells are orchestrated by the master nuclear receptor transcription factor, RORyt.[1][5][6]

TAK-828F is a potent, selective, and orally available small molecule that functions as an inverse agonist of RORyt.[1][7][8] By binding to RORyt, **TAK-828F** inhibits its transcriptional activity, thereby suppressing the differentiation of naïve T cells into Th17 cells and reducing the production of key Th17-related cytokines such as IL-17A, IL-17F, and IL-22.[1][8]

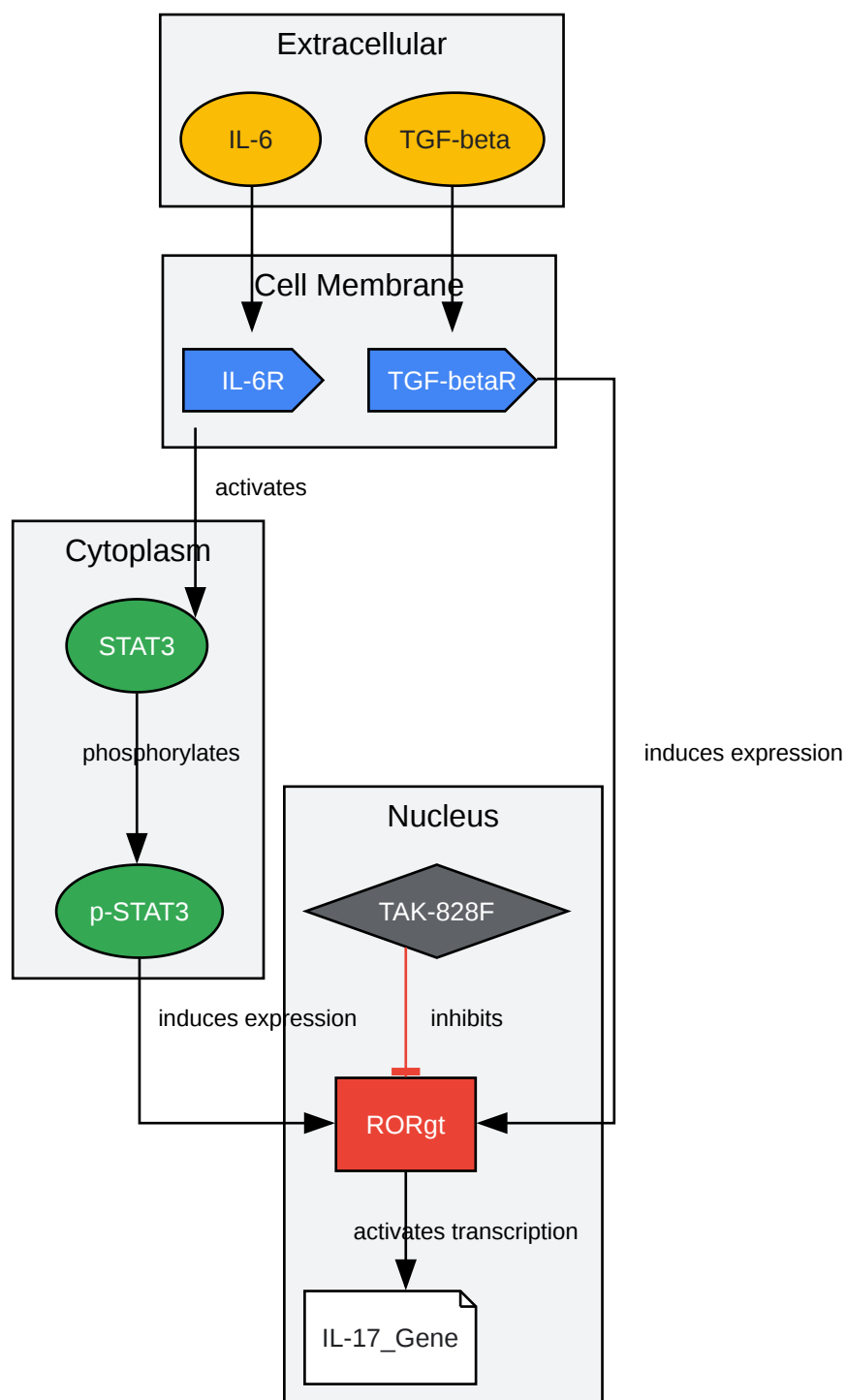
Mechanism of Action

TAK-828F directly binds to the ligand-binding domain of both human and mouse RORyt in a reversible manner.[8] This binding event leads to a conformational change in the receptor, which in turn inhibits the recruitment of coactivators necessary for gene transcription.[9]

Consequently, the expression of ROR γ t target genes, including those encoding for IL-17A, IL-17F, and IL-22, is suppressed.[1][5] **TAK-828F** demonstrates high selectivity for ROR γ t over other ROR isoforms, such as ROR α and ROR β , minimizing off-target effects.[7][8]

Signaling Pathway

The differentiation of Th17 cells is a complex process initiated by the presence of specific cytokines, primarily TGF- β and IL-6.[4][10] These cytokines activate signaling cascades that lead to the expression and activation of ROR γ t. ROR γ t then drives the expression of genes that define the Th17 phenotype, including the production of pro-inflammatory cytokines. **TAK-828F** intervenes in this pathway by directly inhibiting ROR γ t activity.



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Caption: TAK-828F inhibits Th17 differentiation by targeting RORgt.

Recommended Concentrations of TAK-828F

The optimal concentration of **TAK-828F** will vary depending on the specific experimental system, including the cell type and assay conditions. The following tables summarize reported effective concentrations for both in vitro and in vivo studies.

In Vitro Studies

Assay Type	Cell Type	Species	Concentration	Observed Effect	Citation
RORyt Binding (IC50)	-	Human	1.9 nM	50% inhibition of binding	[7]
Reporter Gene Assay (IC50)	Jurkat cells	Human	6.1 nM	50% inhibition of RORyt transcriptional activity	[7] [9]
Th17 Differentiation	Naïve CD4+ T cells	Human, Mouse	100 nM	Strong inhibition of Th17, Tc17, and Th1/17 differentiation	[1] [9]
IL-17A Production	Splenocytes, PBMCs	Mouse, Human	0.01 - 10 µM	Dose-dependent inhibition of IL-17A production	[1]
Th17-related Cytokine Production	Whole Blood	Human	100 nM	Reduction of IL-17, IL-17F, and IL-22 production	[1]
IL-17 Gene Expression (IC50)	PBMCs from IBD patients	Human	21.4 - 34.4 nM	50% inhibition of IL-17 gene expression	[9]

In Vivo Studies

Animal Model	Disease Model	Dosing Regimen	Observed Effect	Citation
Mouse	IL-23-induced cytokine expression	0.3, 1, and 3 mg/kg (oral, b.i.d., 28 days)	Dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg)	[7]
Mouse	Naïve T cell transfer colitis	1 and 3 mg/kg (oral, b.i.d.)	Strong protection against colitis progression, decreased Th17 and Th1/17 cells	[5]
Mouse	Experimental Autoimmune Encephalomyelitis (EAE)	Not specified	Efficacious in both prophylactic and therapeutic treatment	[11]

Experimental Protocols

Protocol 1: In Vitro Th17 Differentiation Assay

This protocol describes the differentiation of naïve CD4⁺ T cells into Th17 cells and the assessment of the inhibitory effect of **TAK-828F**.

Materials:

- Naïve CD4⁺ T cells (human or mouse)
- **TAK-828F**
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
- Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)

- Recombinant human/mouse TGF- β 1
- Recombinant human/mouse IL-6
- Recombinant human/mouse IL-23
- Anti-IFN- γ and Anti-IL-4 neutralizing antibodies
- Cell stimulation cocktail (e.g., PMA and Ionomycin)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fixation and permeabilization buffers
- Fluorochrome-conjugated antibodies against CD4, IL-17A, and ROR γ t
- Flow cytometer

Procedure:

- Isolate naïve CD4⁺ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 μ g/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
- Resuspend naïve CD4⁺ T cells in complete RPMI-1640 medium.
- Prepare a Th17 differentiation cocktail containing soluble anti-CD28 antibody (e.g., 1-2 μ g/mL), TGF- β 1 (e.g., 1-5 ng/mL), IL-6 (e.g., 20-50 ng/mL), IL-23 (e.g., 20 ng/mL), anti-IFN- γ (e.g., 10 μ g/mL), and anti-IL-4 (e.g., 10 μ g/mL).
- Prepare serial dilutions of **TAK-828F** in the Th17 differentiation cocktail. Include a vehicle control (e.g., DMSO).
- Add the naïve CD4⁺ T cells to the anti-CD3 coated plate and then add the Th17 differentiation cocktail containing the different concentrations of **TAK-828F**.

- Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
- For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
- Harvest the cells and stain for surface markers (e.g., CD4).
- Fix and permeabilize the cells according to the manufacturer's protocol.
- Stain for intracellular markers (e.g., IL-17A and ROR γ t).
- Analyze the cells by flow cytometry to determine the percentage of IL-17A⁺ and ROR γ t⁺ cells within the CD4⁺ T cell population.

Protocol 2: ROR γ t Reporter Gene Assay

This protocol is for assessing the direct inhibitory effect of **TAK-828F** on ROR γ t transcriptional activity.

Materials:

- Jurkat cells (or other suitable cell line)
- ROR γ t expression vector
- ROR response element (ROR γ E)-driven luciferase reporter vector
- Transfection reagent
- **TAK-828F**
- Luciferase assay system
- Luminometer

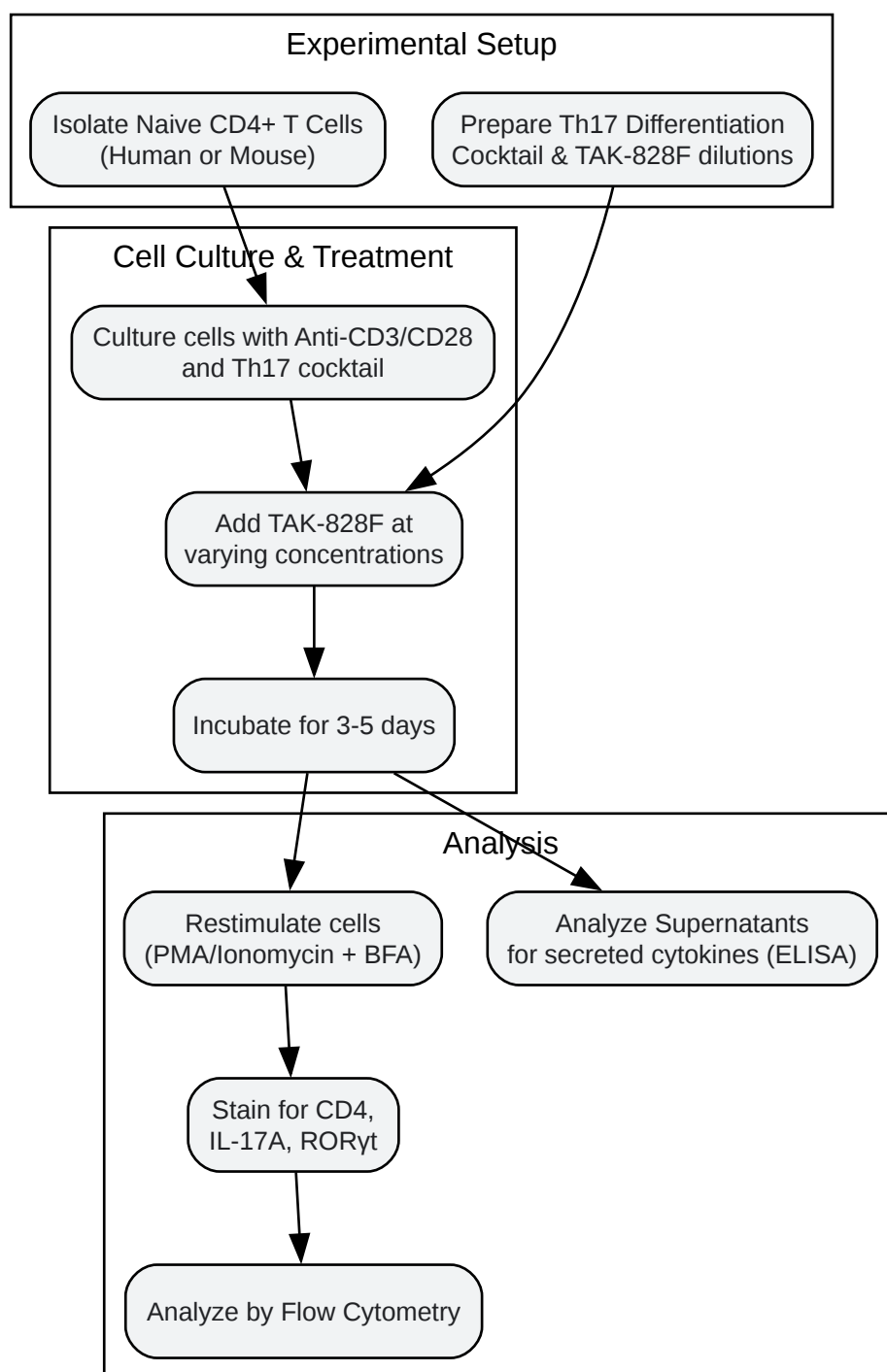
Procedure:

- Co-transfect Jurkat cells with the ROR γ t expression vector and the ROR γ E-luciferase reporter vector using a suitable transfection reagent.

- After 24 hours, plate the transfected cells into a 96-well plate.
- Treat the cells with serial dilutions of **TAK-828F**. Include a vehicle control.
- Incubate the cells for an additional 24 hours.
- Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
- Calculate the IC50 value of **TAK-828F** by plotting the luciferase activity against the log of the compound concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of **TAK-828F** in inhibiting Th17 differentiation.



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Caption: Workflow for assessing **TAK-828F**'s effect on Th17 differentiation.

Conclusion

TAK-828F is a valuable research tool for studying the role of ROR γ t and Th17 cells in health and disease. The provided concentrations and protocols offer a starting point for designing experiments to investigate the inhibitory effects of **TAK-828F** on Th17 differentiation and function. It is recommended that researchers optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results.

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